2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide
CAS No.: 1105208-55-6
Cat. No.: VC5315673
Molecular Formula: C20H23N5O2S
Molecular Weight: 397.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105208-55-6 |
|---|---|
| Molecular Formula | C20H23N5O2S |
| Molecular Weight | 397.5 |
| IUPAC Name | 2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H23N5O2S/c1-4-14-8-10-15(11-9-14)21-17(26)13-28-20-23-22-18(24(20)3)16-7-6-12-25(5-2)19(16)27/h6-12H,4-5,13H2,1-3H3,(H,21,26) |
| Standard InChI Key | QLEDVSCPSZQHQP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CN(C3=O)CC |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide, reflects its multicomponent architecture. Key features include:
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A 1,2,4-triazole ring substituted with methyl and pyridinone groups.
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A thioether bridge linking the triazole to an acetamide moiety.
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A 4-ethylphenyl group as the N-acetamide substituent.
The pyridinone ring (2-oxo-1,2-dihydropyridine) introduces a keto-enol tautomeric system, which may influence electronic properties and binding interactions.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.5 g/mol |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CN(C3=O)CC |
| InChIKey | QLEDVSCPSZQHQP-UHFFFAOYSA-N |
| Solubility | Not reported |
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis likely involves sequential heterocycle formation:
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Triazole Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,4-triazole core.
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Thioether Formation: Nucleophilic substitution between a triazole-thiol and chloroacetamide intermediates.
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Pyridinone Functionalization: Alkylation of 2-hydroxypyridine derivatives introduces the ethyl group .
A comparative analysis with analogue VUAA1 (PubChem CID: 1319135), which substitutes the pyridinone with a pyridine ring, reveals that electron-withdrawing groups (e.g., keto in pyridinone) enhance hydrogen-bonding potential .
Structural Analogues and Modifications
| Compound | Key Modification | Molecular Weight |
|---|---|---|
| VUAA1 | Pyridine instead of pyridinone | 367.5 g/mol |
| CID 30859688 | Trifluoromethylphenyl substituent | 437.4 g/mol |
The trifluoromethyl variant (CID 30859688) exhibits increased molecular weight and hydrophobicity, underscoring the role of aromatic substituents in tuning physicochemical properties .
Hypothetical Biological Activities
Mechanistic Insights
While direct studies are lacking, the compound’s triazole-thioether scaffold resembles pharmacophores in known bioactive molecules:
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Triazoles: Inhibit cytochrome P450 enzymes and kinases via metal coordination .
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Thioethers: Enhance membrane permeability and modulate redox activity.
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Pyridinones: Participate in π-stacking and hydrogen bonding with biological targets .
Predictive Activity Profiling
These predictions align with activities observed in analogues but require experimental validation.
Research Gaps and Future Directions
Priority Investigations
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Synthetic Optimization: Improve yield and purity using flow chemistry or microwave-assisted synthesis.
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Solubility Studies: Characterize solubility in aqueous and organic solvents to guide formulation.
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In Vitro Screening: Evaluate cytotoxicity, antimicrobial activity, and kinase inhibition.
Computational Modeling
Molecular dynamics simulations could predict binding modes to targets like EGFR kinase or bacterial dihydrofolate reductase. Density functional theory (DFT) calculations may elucidate electronic effects of the pyridinone ring.
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